REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([C:7]([OH:9])=O)=[CH:5][N:6]=1.[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][N:17]=2)[CH:12]=[CH:11]1.[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)(=O)C(Cl)=O.ClCCl>[Br:1][C:2]1[S:3][C:4]([C:7]([C:12]2[C:13]3[C:18](=[N:17][CH:16]=[CH:15][CH:14]=3)[NH:10][CH:11]=2)=[O:9])=[CH:5][N:6]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was dried over vacuum
|
Type
|
CUSTOM
|
Details
|
A light yellow solid was obtained
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ice-water
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate in hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CN1)C(=O)C1=CNC2=NC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg | |
YIELD: PERCENTYIELD | 2% | |
YIELD: CALCULATEDPERCENTYIELD | 1.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |